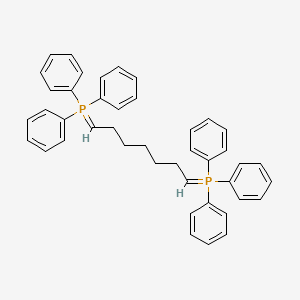
N-(1,2,2,2-Tetrachloroethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,2,2-Tetrachloroethyl)butanamide is a chemical compound with the molecular formula C6H9Cl4NO It is an amide derivative characterized by the presence of a tetrachloroethyl group attached to the nitrogen atom of butanamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,2,2-Tetrachloroethyl)butanamide typically involves the reaction of butanamide with tetrachloroethylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Reactants: Butanamide and tetrachloroethylene.
Catalyst: A suitable catalyst such as a Lewis acid.
Conditions: Elevated temperatures (typically around 100-150°C) and the use of an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,2,2,2-Tetrachloroethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated amides or amines.
Substitution: The tetrachloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(1,2,2,2-Tetrachloroethyl)butanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(1,2,2,2-Tetrachloroethyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrachloroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,2,2,2-Trichloroethyl)butanamide: Similar structure but with one less chlorine atom.
N-(1,2,2,2-Tetrachloroethyl)benzamide: Contains a benzamide group instead of butanamide.
N-(2,2,2-Trichloro-1-(2-naphthylamino)ethyl)butanamide: Contains a naphthylamino group.
Uniqueness
N-(1,2,2,2-Tetrachloroethyl)butanamide is unique due to its specific tetrachloroethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
32786-68-8 |
|---|---|
Fórmula molecular |
C6H9Cl4NO |
Peso molecular |
252.9 g/mol |
Nombre IUPAC |
N-(1,2,2,2-tetrachloroethyl)butanamide |
InChI |
InChI=1S/C6H9Cl4NO/c1-2-3-4(12)11-5(7)6(8,9)10/h5H,2-3H2,1H3,(H,11,12) |
Clave InChI |
ZUXWRRVPLFOROY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






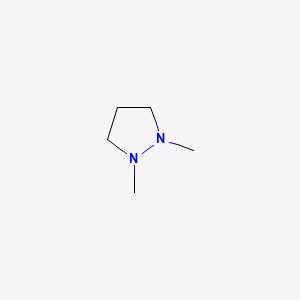
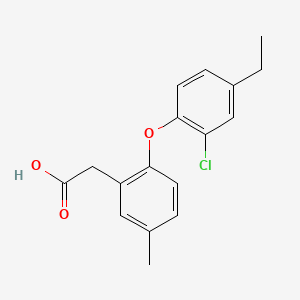

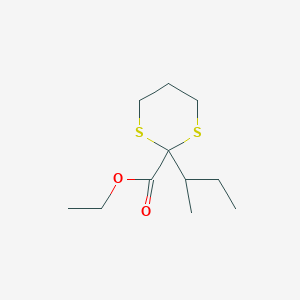

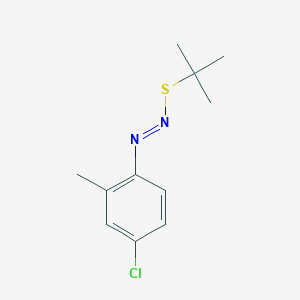
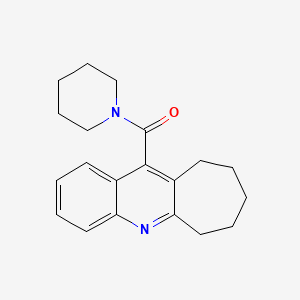
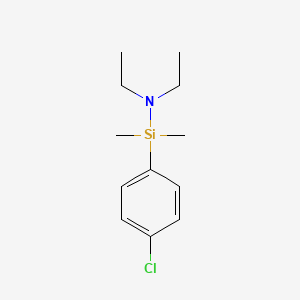
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
